3-Cyano-2,6-difluorobenzoic acid
Overview
Description
Scientific Research Applications
Pharmacology
3-Cyano-2,6-difluorobenzoic acid: is utilized in pharmacological research as a building block for the synthesis of various compounds. Its cyano and difluoro groups make it a valuable intermediate in the development of new drugs, particularly due to its potential reactivity and ability to introduce fluorine atoms into pharmacologically active molecules .
Material Science
In material science, this compound serves as a precursor for the creation of advanced materials. Its unique chemical structure can be incorporated into polymers or small molecules that are used to develop new types of coatings, adhesives, and other materials with enhanced properties .
Chemical Synthesis
3-Cyano-2,6-difluorobenzoic acid: plays a critical role in chemical synthesis. It is often used as a starting material for the preparation of more complex organic compounds through various chemical reactions, including coupling reactions like the Suzuki-Miyaura coupling, which is widely applied in the synthesis of fine chemicals and pharmaceuticals .
Analytical Chemistry
This compound is also important in analytical chemistry, where it may be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex mixtures .
Environmental Science
In environmental science, 3-Cyano-2,6-difluorobenzoic acid could be investigated for its behavior and fate in the environment. Understanding its degradation products and interaction with environmental factors is crucial for assessing its impact and for the development of remediation strategies .
Biochemistry Research
The compound finds application in biochemistry research where it may be used to study enzyme-catalyzed reactions involving cyano or carboxylic acid groups. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme function .
Industrial Applications
Industrially, 3-Cyano-2,6-difluorobenzoic acid can be employed in the synthesis of dyes, pigments, and other chemicals that require specific fluorinated aromatic structures. Its incorporation into industrial processes can lead to the production of materials with unique color properties or enhanced stability .
Mechanism of Action
Target of Action
Benzoic acid derivatives are often used in the synthesis of various pharmaceuticals, so it’s possible that this compound could be used as a precursor in drug synthesis .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways might be affected by this compound. If it’s used as a precursor in drug synthesis, the effects would depend on the specific drug that’s produced .
properties
IUPAC Name |
3-cyano-2,6-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKPWOBQFQMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2,6-difluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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